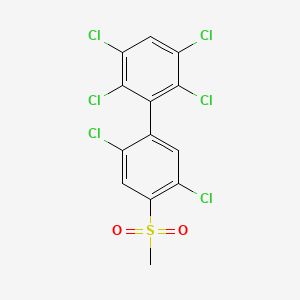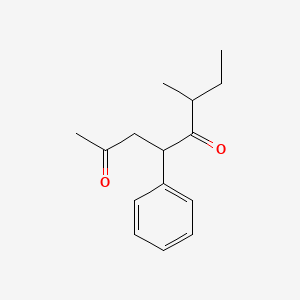
Nona-4,8-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nona-4,8-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a fatty, green, or cucumber-like scent. It is commonly found in various natural sources, including certain types of fruits and vegetables, and is used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
Nona-4,8-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method includes the use of alkene metathesis, which involves the redistribution of alkene fragments to form the compound. The reaction conditions typically require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of unsaturated fatty acids. This process involves the use of oxidizing agents, such as potassium permanganate or ozone, to convert the fatty acids into the corresponding aldehydes. The reaction is typically carried out at controlled temperatures and pressures to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Nona-4,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or other functionalized compounds.
科学的研究の応用
Nona-4,8-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its role in the aroma and flavor profiles of various fruits and vegetables.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the flavor and fragrance industry to impart a fresh, green scent to products.
作用機序
The mechanism of action of Nona-4,8-dienal involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter the function of these biomolecules. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms.
類似化合物との比較
Nona-4,8-dienal can be compared to other similar compounds, such as:
Nona-2,4-dienal: Another aldehyde with a similar structure but different double bond positions, resulting in a different aroma profile.
Deca-2,4-dienal: A longer-chain aldehyde with similar chemical properties but a different scent.
Hexa-2,4-dienal: A shorter-chain aldehyde with a more pungent aroma.
This compound is unique due to its specific double bond positions, which contribute to its distinctive aroma and reactivity.
特性
| 107077-65-6 | |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
nona-4,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,5-6,9H,1,3-4,7-8H2 |
InChIキー |
ISNGFCODFAPWPE-UHFFFAOYSA-N |
正規SMILES |
C=CCCC=CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
